3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone
Description
Chemical Identity and Structural Features
3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a fluorinated aromatic ketone with the molecular formula C₉H₆BrF₃O and a molecular weight of 267.04 g/mol . Its structure features a trifluoromethyl ketone group (–CO–CF₃) attached to a propan-2-one backbone, which is further substituted with a 3-bromophenyl moiety at the β-position (Figure 1).
Key Structural Characteristics:
- Bromophenyl Group : A benzene ring substituted with a bromine atom at the meta-position.
- Trifluoromethyl Ketone : A carbonyl group (–C=O) adjacent to a trifluoromethyl (–CF₃) group, imparting strong electron-withdrawing effects.
The compound’s 3D conformation reveals a planar aromatic ring system and a non-planar trifluoromethyl ketone group, creating a steric and electronic asymmetry that influences reactivity.
Historical Context of Fluorinated Aromatic Ketones
The synthesis of fluorinated aromatic compounds dates to the late 19th century, with Frédéric Swarts pioneering halogen exchange reactions using antimony trifluoride (SbF₃) in 1898. His work laid the foundation for modern fluorination techniques, including the development of trifluoromethyl ketones.
Milestones in Fluorinated Ketone Chemistry:
- Early Fluorination Methods : Swarts’ halogen exchange reactions enabled the substitution of chlorine with fluorine in aromatic trichlorides.
- Electrochemical Fluorination : Simons’ 1940s work allowed direct fluorination of hydrocarbons, though challenges in controlling reactivity limited its application to ketones.
- Modern Catalytic Methods : Pd-catalyzed ortho-C(sp²)–H fluorination, reported in 2021, provided regioselective pathways to fluorinated ketones like this compound.
Fluorinated ketones gained prominence in the 21st century due to their utility in pharmaceuticals (e.g., protease inhibitors) and agrochemicals (e.g., fungicides). The trifluoromethyl group’s metabolic stability and lipophilicity make it a critical pharmacophore.
IUPAC Nomenclature and Classification
The systematic IUPAC name 3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one reflects its structural components (Figure 2):
Nomenclature Breakdown:
Classification:
- Functional Groups :
- Ketone (–CO–)
- Trifluoromethyl (–CF₃)
- Aryl bromide (–C₆H₄Br)
- Chemical Class : Fluorinated aromatic ketone.
| Functional Group | Position | Role in Reactivity |
|---|---|---|
| Trifluoromethyl (–CF₃) | C1 | Electron-withdrawing, stabilizes carbonyl |
| Bromophenyl (–C₆H₄Br) | C3 | Directs electrophilic substitution |
| Ketone (–CO–) | C2 | Site for nucleophilic addition |
This classification aligns with broader trends in organofluorine chemistry, where trifluoromethyl ketones serve as intermediates in synthesizing bioactive molecules.
Properties
IUPAC Name |
3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJVMIDCCINQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645244 | |
| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-59-2 | |
| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Bromination of 1,1,1-Trifluoro-3-phenylpropan-2-one
One common method involves starting from 1,1,1-trifluoro-3-phenylpropan-2-one, followed by selective bromination at the meta-position of the phenyl ring to yield 3-(3-bromophenyl)-1,1,1-trifluoro-2-propanone. This bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or side reactions.
- Reaction conditions: Use of NBS in an inert solvent (e.g., acetonitrile or dichloromethane), often at low to moderate temperatures (0–25 °C), sometimes with a radical initiator or light to promote selective bromination.
- Advantages: High regioselectivity for the 3-position on the phenyl ring; mild conditions preserve the trifluoromethyl ketone moiety.
- Limitations: Requires careful control to prevent polybromination or decomposition.
Construction of the Trifluoromethyl Ketone on a 3-Bromophenyl Precursor
Alternatively, the trifluoromethyl ketone can be constructed on a pre-brominated phenyl precursor, such as 3-bromobenzaldehyde or 3-bromophenylacetic acid derivatives, through trifluoromethylation and oxidation steps.
- Typical sequence:
- Starting from 3-bromobenzaldehyde, perform nucleophilic addition of trifluoromethyl anion equivalents (e.g., Ruppert–Prakash reagent, CF3SiMe3) to introduce the trifluoromethyl group.
- Oxidize the resulting alcohol intermediate to the ketone.
- Reaction conditions: Use of strong bases (e.g., fluoride ions) to activate trifluoromethylating agents; oxidation with reagents like PCC or Dess–Martin periodinane.
- Advantages: Allows precise placement of the bromine substituent before trifluoromethyl ketone formation.
- Limitations: Multi-step process requiring careful purification.
Industrial and Laboratory Scale Preparation
One-Pot Bromohydrin Formation and Subsequent Oxidation
A one-pot method reported for related trifluoromethyl bromopropanol compounds involves the reaction of trifluoropropene with N-bromosuccinimide (NBS) and sulfuric acid in acetic acid solvent, followed by alcohol addition and reflux to yield brominated trifluoromethyl ketones. This method reduces waste and simplifies the process.
- Reaction stages: Stepwise addition of NBS and sulfuric acid at 70–110 °C, heat preservation for 1–5 hours, followed by reflux with alcohol at 20–40 °C for 6–15 hours.
- Advantages: One-pot synthesis reduces reaction steps and waste.
- Potential adaptation: Similar methodology can be applied to phenyl-substituted trifluoropropene derivatives for preparing this compound.
Reaction Mechanism Insights
- The bromination of the phenyl ring proceeds via electrophilic aromatic substitution, with regioselectivity influenced by the electron-withdrawing trifluoromethyl ketone group directing bromination to the meta position.
- The trifluoromethyl ketone moiety is introduced either by nucleophilic trifluoromethylation of carbonyl precursors or by oxidation of trifluoromethylated alcohol intermediates.
- Catalytic addition of HBr to trifluoropropene involves radical or ionic mechanisms facilitated by activated carbon, leading to high selectivity for the 3-bromo isomer.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromination of trifluoromethyl ketone | 1,1,1-Trifluoro-3-phenylpropan-2-one | NBS, inert solvent, mild temperature | High regioselectivity, mild | Requires careful control to avoid overbromination |
| Trifluoromethylation on bromophenyl precursor | 3-Bromobenzaldehyde or derivatives | CF3SiMe3, base, oxidation reagents | Precise substitution control | Multi-step, requires purification |
| Catalytic HBr addition to trifluoropropene | 3,3,3-Trifluoropropene | HBr gas, activated carbon, 300–420 °C | High yield, scalable | High temperature, specialized equipment |
| One-pot bromohydrin formation and oxidation | Trifluoropropene, NBS, sulfuric acid | Stepwise NBS addition, reflux with alcohol | Simplified process, less waste | Adaptation needed for phenyl derivatives |
Research Findings and Optimization Notes
- Elevated temperatures and optimized contact times significantly improve conversion rates in catalytic HBr addition reactions, with yields exceeding 90% under ideal conditions.
- The presence of activated carbon catalyst is critical to suppress side reactions and resin formation, enhancing product purity.
- Stepwise addition of brominating agents and acid catalysts in one-pot methods reduces by-product formation and improves overall yield.
- Regioselective bromination on the phenyl ring is favored by the electron-withdrawing trifluoromethyl ketone, enabling selective synthesis of the 3-bromo isomer.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to achieve the substitution of the bromine atom.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used for the reduction of the ketone group.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents : Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity. For instance, 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone has been investigated as a potential precursor in the synthesis of anticancer agents. Its derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo studies.
Case Study : A notable study published in the Journal of Medicinal Chemistry explored the synthesis of trifluoromethyl-containing compounds as potential anticancer drugs. The study demonstrated that these compounds could effectively target cancer cell lines with minimal toxicity to normal cells .
Material Science
Fluorescent Materials : The compound has been utilized in developing luminescent materials due to its unique electronic properties. When complexed with rare earth metals such as europium and terbium, it forms luminescent complexes that are useful in optoelectronic devices.
Case Study : Research published in Inorganic Chemistry described the synthesis of europium(III) complexes using this compound as a ligand. These complexes exhibited strong luminescence and were evaluated for their potential use in LED technology .
Synthetic Organic Chemistry
Synthetic Intermediates : The compound serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable in constructing complex molecular architectures.
Table: Reaction Pathways Involving this compound
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Nucleophilic Substitution | Nucleophile + this compound | Trifluoromethylated product |
| Coupling Reactions | Cross-coupling with arylboronic acids | Biaryl compounds |
| Condensation Reactions | Reaction with amines or alcohols | Amides or ethers |
Environmental Applications
Fluorinated Compounds : Due to their stability and resistance to degradation, fluorinated compounds like this compound are being studied for their role in environmental applications. They can be used as tracers or markers in environmental studies due to their persistence.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its electrophilic nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Halogen-Substituted Trifluoropropanones
Compounds with halogen substitutions on the phenyl ring of the trifluoropropanone scaffold exhibit variations in physical and biological properties:
Key Observations :
- The trifluoromethyl group increases molecular weight and electronegativity compared to non-fluorinated analogs like 1-(3-bromophenyl)propan-1-one .
Heterocyclic and Thioether Derivatives
Substitution with heterocycles or thioether groups alters solubility and bioactivity:
Key Observations :
- Heterocyclic derivatives like TF14 show higher melting points (165°C) due to rigid aromatic systems, while thioether analogs (OTFP, PTTPP) are likely more lipophilic, enhancing membrane permeability .
- TF14’s role in reversing antibiotic resistance highlights the scaffold’s versatility in modulating microbial pathways .
Methyl-Substituted Trifluoropropanones
Methyl groups on the phenyl ring influence steric and electronic properties:
Key Observations :
Chalcone Derivatives with Bromophenyl Groups
Chalcones sharing the bromophenyl moiety exhibit notable cytotoxic activity:
Key Observations :
Biological Activity
3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone, also known as 3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one, is a fluorinated ketone with potential biological applications. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests a range of biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₉H₆BrF₃O
- Molecular Weight : 267.05 g/mol
- CAS Number : 898787-59-2
- MDL Number : MFCD03844191
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential as an antibacterial agent and its effects on cancer cell lines have been of particular interest.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial potential against gram-positive and gram-negative bacteria |
| Control (Ciprofloxacin) | 2 | Standard reference for antibacterial activity |
Preliminary studies suggest that the trifluoromethyl group may enhance the lipophilicity and permeability of the compound, potentially leading to improved antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features have prompted investigations into its anticancer properties. A study focusing on structurally related compounds found that fluorinated ketones can inhibit tumor growth in specific cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms may contribute to increased oxidative stress within cells.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various fluorinated compounds, this compound was tested against standard bacterial strains. The results indicated a moderate inhibition zone compared to controls, suggesting potential for further optimization .
Case Study 2: Cytotoxicity in Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The study employed MTT assays to determine cell viability post-treatment. Results demonstrated a dose-dependent reduction in cell viability at concentrations above 10 µM .
Q & A
Q. What are the optimized synthetic routes for 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone?
The compound is synthesized via Claisen-Schmidt condensation, where 3-bromobenzaldehyde reacts with trifluoroacetone under alkaline conditions. Microwave-assisted methods (e.g., 80–100 W irradiation for 15–30 minutes) improve reaction efficiency and yield (~70–85%) compared to traditional reflux methods. Solvents like ethanol or methanol are preferred, and purification involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- FT-IR for identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) for structural elucidation .
Q. How is cytotoxicity evaluated for this compound?
Cytotoxicity is assessed using Presto Blue™ assays on cancer cell lines (e.g., MCF-7 or Vero cells). IC₅₀ values are calculated via dose-response curves (7.81–100 μg/mL), with morphological changes monitored via microscopy. Compounds showing IC₅₀ < 100 μg/mL are prioritized for further study .
Advanced Research Questions
Q. How do DFT studies contribute to understanding its electronic properties?
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09W) analyze electronic transitions, HOMO-LUMO gaps, and charge distribution. For example, the trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions affecting stability .
Q. What methodologies assess its potential as a nonlinear optical (NLO) material?
Polarizability and hyperpolarizability are calculated using DFT (B3LYP/6-311++G(d,p)) to predict NLO response. Experimental validation involves Z-scan techniques to measure third-order nonlinear susceptibility (χ³). The bromophenyl group enhances π-conjugation, critical for NLO activity .
Q. How can molecular docking predict its bioactivity in enzyme inhibition?
Docking simulations (e.g., AutoDock Vina) model interactions with target enzymes like urease. Binding affinity (ΔG) and pose analysis identify key residues (e.g., His519 in urease) interacting with the bromophenyl group. MD simulations (100 ns) validate stability of the enzyme-ligand complex .
Q. How to resolve discrepancies in bioactivity data across studies?
Conflicting results (e.g., IC₅₀ variability) are addressed by:
Q. What role does this compound play in studying reaction mechanisms?
It serves as a model substrate for SNAr reactions due to the electron-deficient trifluoromethyl group. Kinetic studies (e.g., UV-Vis monitoring) quantify substituent effects on reaction rates. Isotopic labeling (²H/¹⁸O) tracks mechanistic pathways .
Key Notes
- Experimental and computational methods must be cross-validated for reproducibility.
- Structural analogs (e.g., chloro- or fluoro-substituted derivatives) provide comparative insights into substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
